molecular formula C18H16FNO5S2 B2944481 Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-82-7

Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2944481
CAS RN: 932303-82-7
M. Wt: 409.45
InChI Key: MFQUENRXDBUNQJ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene-based analogs have been the subject of extensive research, with scientists producing combinatorial libraries and carrying out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • Rearrangement and Coordination Studies : Bermejo et al. (2000) conducted research involving compounds with structural similarities to Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate, focusing on the rearrangement and coordination properties of these compounds. They specifically explored the interactions of these compounds with nickel centers, providing insights into their structural and electrochemical properties (Bermejo et al., 2000).

  • Structural Characterisation of Metal Complexes : Sousa et al. (2001) investigated the interaction of similar compounds with metal plates, leading to the formation of various metal complexes. Their work contributes to understanding the potential applications of these compounds in metal coordination and complex formation (Sousa et al., 2001).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds, including those structurally related to this compound, and evaluated their antibacterial and antifungal activities. This research contributes to the understanding of the potential use of these compounds in antimicrobial applications (Ghorab et al., 2017).

Chemical Properties and Reactions

  • Sulfoxide Thermolysis : Bänziger et al. (2002) explored the sulfoxide thermolysis of compounds related to this compound. Their research provides insights into the chemical reactions and properties of these compounds under different conditions (Bänziger et al., 2002).

  • Synthesis of Related Compounds : Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, demonstrating the versatility and reactivity of compounds related to this compound (Stephens et al., 1999).

Environmental Impacts and Degradation

  • Degradation of Sulfonamide Antibiotics : Ricken et al. (2013) investigated the degradation of sulfonamide antibiotics, which are structurally related to this compound. This research is crucial for understanding the environmental impact and biodegradation pathways of these compounds (Ricken et al., 2013).

Mechanism of Action

    Target of Action

    The compound contains an indole-like structure, which is a prevalent moiety in many bioactive compounds . Compounds with similar structures have been found to bind with high affinity to multiple receptors .

    Biochemical Pathways

    Indole derivatives have been found to affect various biochemical pathways, exhibiting diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . This suggests that there is ongoing research into thiophene-based compounds, and we can expect to see more developments in the future.

properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-3-25-12-9-7-11(8-10-12)20-27(22,23)17-15-13(19)5-4-6-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQUENRXDBUNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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